molecular formula C13H16O4 B1420182 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid CAS No. 1204297-64-2

4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid

Cat. No.: B1420182
CAS No.: 1204297-64-2
M. Wt: 236.26 g/mol
InChI Key: CXIVXEROWBESNS-UHFFFAOYSA-N
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Description

4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid is a synthetic benzoic acid derivative characterized by a 3,3-dimethyl-2-oxobutoxy substituent at the para position of the benzene ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The 3,3-dimethyl-2-oxobutoxy group introduces steric bulk and ketonic functionality, which may influence solubility, acidity, and intermolecular interactions compared to simpler substituents (e.g., hydroxyl or methoxy groups) .

Properties

IUPAC Name

4-(3,3-dimethyl-2-oxobutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)11(14)8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIVXEROWBESNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 3,3-dimethyl-2-oxobutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(3,3-Dimethyl-2-oxobutoxy)benzoic Acid with Analogues

Compound Name Substituent at C4 of Benzoic Acid Key Functional Groups Source/Application Reference
This compound 3,3-Dimethyl-2-oxobutoxy Ketone, ether Synthetic intermediate
4-(Sulfooxy)benzoic acid Sulfooxy (-OSO3H) Sulfate ester, acidic proton Metabolite, natural product
4-Hydroxy-3-prenylbenzoic acid 3-Prenyl, 4-hydroxyl Phenolic OH, isoprenoid chain Natural product (plant isolates)
2-Hydroxy-4-substituted-azo-benzoic acid Azo-linked benzothiazolyl group Azo bond, phenolic OH Synthetic dye, ligand
Proglobeflowery acid 3-Methoxy-4-hydroxy-5-(3′-methylbutenyl) Methoxy, prenyl, phenolic OH Natural product (plant isolate)
  • Solubility and Acidity: The ketone and ether groups in this compound likely reduce water solubility compared to sulfonated or hydroxylated analogs like 4-(sulfooxy)benzoic acid . Its pKa is expected to be higher than phenolic derivatives (e.g., 4-hydroxy-3-prenylbenzoic acid) due to the absence of ionizable hydroxyl groups .
  • Thermal Stability : The bulky 3,3-dimethyl-2-oxobutoxy group may enhance thermal stability compared to smaller substituents, as seen in azo-benzoic acid derivatives with melting points >200°C .

Regulatory and Environmental Considerations

This highlights the need for environmental assessments of benzoic acid derivatives with complex substituents.

Research Findings and Data

Table 2: Physicochemical Data for Selected Benzoic Acid Derivatives

Compound Melting Point (°C) pKa (Carboxylic Acid) pKa (Phenolic OH) Reference
2-Hydroxy-4-methyl-azo-benzoic acid 210–212 2.8 9.1
4-Hydroxy-3-prenylbenzoic acid 155–157 4.2 8.5
4-(Sulfooxy)benzoic acid >250 (decomposes) 1.5
Proglobeflowery acid 178–180 4.5 9.3
  • Synthetic Methods : The target compound can be synthesized via etherification of 4-hydroxybenzoic acid with 3,3-dimethyl-2-oxobutyl bromide, analogous to methods for 4-(3-methylbutoxy)benzoic acid derivatives .
  • Spectroscopic Characterization : IR and NMR spectra would show peaks for the ketone (~1700 cm⁻¹) and aromatic protons (δ 7.5–8.0 ppm), comparable to reported azo-benzoic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid
Reactant of Route 2
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4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid

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